(1S,2S)-2-Aminocyclopentanecarboxylic acid
Overview
Description
(1S,2S)-2-Aminocyclopentanecarboxylic acid is a chiral amino acid derivative characterized by a cyclopentane ring structure with an amino group and a carboxylic acid group attached to it
Mechanism of Action
Target of Action
Similar compounds such as 1-aminocyclopropanecarboxylic acids (accs) have been known to exhibit high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .
Mode of Action
It’s worth noting that accs, which are structurally similar, have been used as conformationally confined analogs of physiologically active natural amino acids . This suggests that (1S,2S)-2-Aminocyclopentanecarboxylic acid might interact with its targets in a similar manner, potentially leading to changes in the physiological state of the organism.
Biochemical Pathways
ACCs are known to play important roles in plant metabolism , suggesting that this compound might have similar effects.
Pharmacokinetics
The peptidyl prodrug (1s,2s,5r,6s)-2-[(2’s)-(2-amino)propionyl]aminobicyclo[310]hexen-2,6-dicarboxylic acid, also known as LY544344, was discovered to improve the oral bioavailability of the parent drug . This suggests that similar compounds might have favorable ADME properties.
Result of Action
The interaction of (1s,2s)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with a series of symmetrical ketones has been studied, resulting in the formation of isomeric oxazolidines . This suggests that this compound might have similar reactivity and could lead to the formation of specific products upon interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistryFor example, the cyclopropane adduct can be used to prepare the diastereomers of 2-phenyl-2-aminocyclopentanecarboxylic acid through selective transformations of vinyl and ester groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for enantioseparation and purification .
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-2-Aminocyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,2S)-2-Aminocyclopentanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of enantiomerically pure compounds for various industrial applications
Comparison with Similar Compounds
- (1S,2S)-2-Aminocyclohexanecarboxylic acid
- (1R,2R)-2-Aminocyclopentanecarboxylic acid
- (1S,2R)-2-Aminocyclopentanecarboxylic acid
Comparison: Compared to its analogs, (1S,2S)-2-Aminocyclopentanecarboxylic acid is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities. For example, the cyclopentane ring structure provides distinct conformational properties that can influence its interaction with molecular targets .
Properties
IUPAC Name |
(1S,2S)-2-aminocyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451143 | |
Record name | (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64191-13-5 | |
Record name | Transpentacin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRANSPENTACIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3QGG29GOX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does acpc enhance PNA binding affinity to DNA and RNA?
A: acpc, when incorporated into PNA backbones, imposes conformational constraints that preorganize the PNA structure for optimal Watson-Crick base pairing with complementary DNA and RNA strands. [, ] This preorganization enhances binding affinity compared to less constrained PNA analogues. []
Q2: Does acpc affect the base pairing specificity of PNAs?
A: acpc-containing PNAs (acpcPNAs) retain the sequence specificity of natural nucleic acid interactions, meaning they bind selectively to complementary sequences. [] Notably, acpcPNA binding affinity to DNA is generally higher than to RNA, unlike some other PNA systems. []
Q3: Are there any challenges associated with incorporating guanine into acpcPNAs?
A: Yes, guanine-rich acpcPNAs can be difficult to synthesize and are prone to forming secondary structures. [] Additionally, guanine can quench fluorescence, posing challenges for certain applications. []
Q4: Can these guanine-related issues be addressed while maintaining acpcPNA function?
A: Research suggests hypoxanthine, an unnatural base, can substitute for guanine in acpcPNAs. [] Interestingly, hypoxanthine in acpcPNA demonstrates specific pairing with cytosine in DNA, effectively mimicking guanine's behavior. [] This finding offers a potential solution to the challenges associated with guanine in acpcPNAs.
Q5: What is the impact of acpc stereochemistry on PNA properties?
A: Studies comparing acpcPNA with a (2'R,4'R)-prolyl-(1S,2S)-2-aminocyclopentanecarboxylic acid backbone to its (2'R,4'S)-prolyl-(1S,2S)-2-aminocyclopentanecarboxylic acid counterpart revealed intriguing differences. The latter exhibited self-pairing capabilities, unlike the former, highlighting the significant impact of stereochemistry on PNA behavior. [, , ]
Q6: How stable are acpcPNAs under different conditions?
A: While acpcPNAs generally demonstrate good stability, certain synthetic steps, particularly those involving acidic conditions during nucleobase deprotection and cleavage from solid support, can lead to degradation. [] This susceptibility necessitates careful optimization of reaction conditions to minimize degradation and improve yield. []
Q7: What structural modifications to acpc have been explored and what are their effects?
A: One notable modification involved replacing a methylene group in the cyclopentane ring of acpc with an oxygen atom, creating an oxetane-containing analogue. [] While this modification aimed to improve solubility and reduce non-specific binding, it unexpectedly led to increased susceptibility to degradation under both acidic and basic conditions. [] This highlights the delicate balance between structural modification and maintaining desired properties in PNA design.
Q8: Beyond nucleic acid targeting, what other applications are being explored for acpc?
A: acpc has shown promise in the development of self-assembling nanomaterials. [, ] Its incorporation into α,β-peptide foldamers promotes helix formation and facilitates the construction of well-defined nanofibrils. [, ] This self-assembly property opens avenues for applications in nanotechnology and materials science.
Q9: What analytical techniques are commonly employed to characterize acpc and acpc-containing molecules?
A9: A range of techniques is used to characterize acpc and acpc-containing molecules, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: For structural elucidation and studying molecular interactions. [, , ]
- Circular Dichroism (CD) spectroscopy: To investigate the secondary structure of peptides and their conformational changes. [, ]
- Mass spectrometry (MALDI-TOF and others): To determine molecular weight and analyze fragmentation patterns. [, , ]
- High-Performance Liquid Chromatography (HPLC): For purification and separation of acpc-containing compounds. []
- Microscopy (AFM and TEM): To visualize the morphology and dimensions of self-assembled nanostructures. [, ]
- Melting Temperature (Tm) analysis: To assess the stability of PNA-DNA and PNA-RNA duplexes. [, ]
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